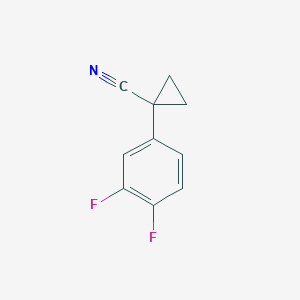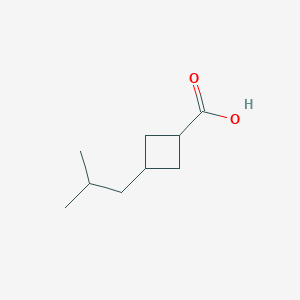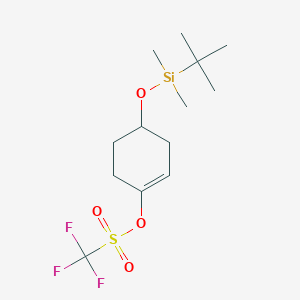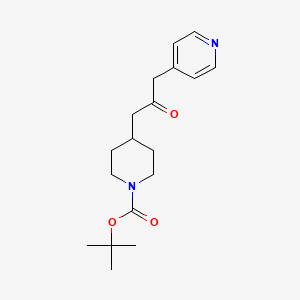
tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate
Descripción general
Descripción
The compound “tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate” is a complex organic molecule that contains a piperidine ring, a pyridine ring, and a tert-butyl ester group . It’s likely that this compound could be used as an intermediate in the synthesis of other complex organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present in the molecule. The ester group could undergo hydrolysis or transesterification reactions, while the pyridine ring could participate in electrophilic substitution reactions .Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
271577-10-7 |
|---|---|
Nombre del producto |
tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate |
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-oxo-3-pyridin-4-ylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-10-6-15(7-11-20)13-16(21)12-14-4-8-19-9-5-14/h4-5,8-9,15H,6-7,10-13H2,1-3H3 |
Clave InChI |
INGVBPVHEQQZKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC2=CC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

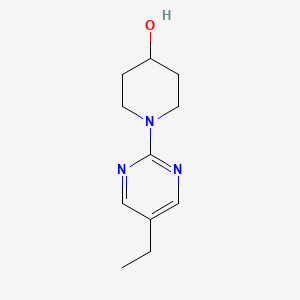
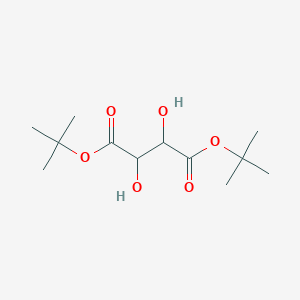

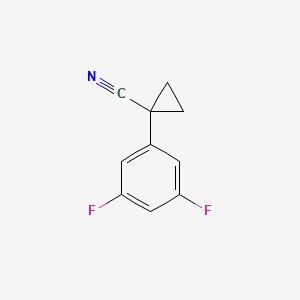
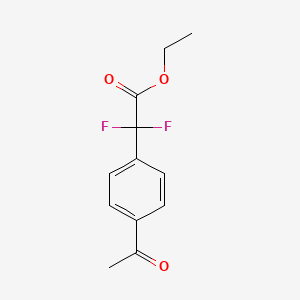
![(1H-Benzo[d]imidazol-5-yl)methanamine hydrochloride](/img/structure/B8816043.png)
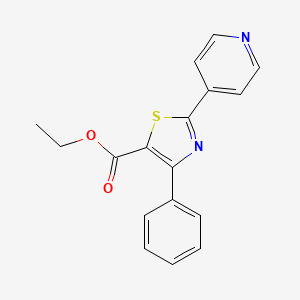
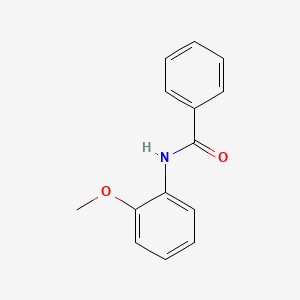
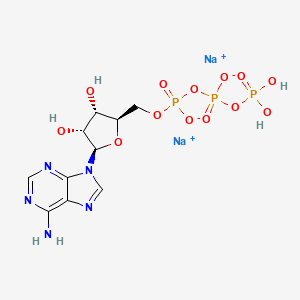
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8816077.png)
![trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate](/img/structure/B8816079.png)
